molecular formula C15H18N4O3S3 B2885628 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE CAS No. 690246-78-7

4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2885628
CAS No.: 690246-78-7
M. Wt: 398.51
InChI Key: FOQUIEBRKULDTJ-UHFFFAOYSA-N
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Description

4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a benzamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the pyrrolidine and benzamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:

    4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide: This compound lacks the pyrrolidine ring, which may affect its chemical properties and applications.

    N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide: This compound has a different amide group, which may influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S3/c1-10-5-6-11(13(20)16-14-17-18-15(23-2)24-14)9-12(10)25(21,22)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQUIEBRKULDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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